2,3,5,6-Tetraphenylpyrazine
Overview
Description
2,3,5,6-Tetraphenylpyrazine is an organic compound known for its unique aggregation-induced emission (AIE) properties. This compound is a derivative of pyrazine, featuring four phenyl groups attached to the 2, 3, 5, and 6 positions of the pyrazine ring. It has garnered significant interest in scientific research due to its luminescent properties, making it valuable in various applications such as optoelectronics, sensing, and imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetraphenylpyrazine can be synthesized through several methods. One common approach involves the reaction of benzil with ammonium acetate in acetic acid. This reaction proceeds via a condensation mechanism, forming the pyrazine ring with the phenyl groups attached . Another method involves the reaction of benzoin with ammonium acetate under similar conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetraphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted tetraphenylpyrazine derivatives depending on the reagents used.
Scientific Research Applications
2,3,5,6-Tetraphenylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its luminescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging technologies
Mechanism of Action
The mechanism by which 2,3,5,6-tetraphenylpyrazine exerts its effects is primarily through its aggregation-induced emission properties When the molecules aggregate, they restrict intramolecular motions, leading to enhanced luminescenceThe phenyl groups play a crucial role in this process by providing steric hindrance and promoting aggregation .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetraphenyl-1,4-dioxin
- 2,3,4,5-Tetraphenyl-4H-pyran-4-one
- Tetraphenylethene
- Distyrylanthracene
- Triphenylethene
- Tetraphenyl-1,4-butadiene
Uniqueness
2,3,5,6-Tetraphenylpyrazine is unique due to its strong AIE properties, which are not as pronounced in some of the similar compounds listed above. Its ability to emit light efficiently in the aggregated state makes it particularly valuable for applications in optoelectronics and sensing .
Properties
IUPAC Name |
2,3,5,6-tetraphenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKCJXWKXAHCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298432 | |
Record name | amaron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-04-6 | |
Record name | Pyrazine, tetraphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | amaron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetraphenylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraphenylpyrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPA8GH77SZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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